molecular formula C3H7NO2 B080204 Ammonium acrylate CAS No. 10604-69-0

Ammonium acrylate

Cat. No.: B080204
CAS No.: 10604-69-0
M. Wt: 89.09 g/mol
InChI Key: WPKYZIPODULRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium acrylate is a chemical compound that belongs to the family of acrylates, which are the salts, esters, and conjugate bases of acrylic acid. It is commonly used in various industrial applications due to its ability to form polymers and copolymers. These polymers are known for their transparency, resistance to breakage, and elasticity. This compound is particularly valued for its role in the production of superabsorbent polymers, adhesives, and coatings.

Scientific Research Applications

Ammonium acrylate has numerous applications in scientific research and industry:

Mechanism of Action

Quaternary ammonium salt polymers, a kind of polyelectrolyte with a quaternary ammonium group, are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency and nontoxicity . The mechanism of action of these polymers is related to their structure-property relationships .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a general trend in creating materials in a more sustainable way. The main drivers of this trend are environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium acrylate can be synthesized through the neutralization of acrylic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

CH2=CHCOOH+NH4OHCH2=CHCOONH4+H2O\text{CH}_2=\text{CHCOOH} + \text{NH}_4\text{OH} \rightarrow \text{CH}_2=\text{CHCOONH}_4 + \text{H}_2\text{O} CH2​=CHCOOH+NH4​OH→CH2​=CHCOONH4​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the continuous feeding of acrylonitrile into a bioreactor containing nitrilase-expressing microorganisms. This method is advantageous due to its high productivity and environmentally friendly nature. The bioreactor operates under controlled conditions to optimize the conversion of acrylonitrile to this compound .

Chemical Reactions Analysis

Types of Reactions: Ammonium acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form polyacrylate polymers. This reaction is typically initiated by free radicals.

    Substitution Reactions: It can participate in substitution reactions where the acrylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Free radical initiators such as ammonium persulfate are commonly used. The reaction is carried out in aqueous solution at elevated temperatures.

    Substitution Reactions: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products:

    Polyacrylate Polymers: These are the primary products formed during polymerization and are used in a wide range of applications, including superabsorbent materials and adhesives.

Comparison with Similar Compounds

Ammonium acrylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of properties, including high absorbency, elasticity, and biocompatibility, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

azane;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYZIPODULRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-03-6, 28214-57-5, 79-10-7 (Parent)
Record name Ammonium polyacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(ammonium acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28214-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10604-69-0
Record name Ammonium acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10604-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium acrylate
Reactant of Route 2
Ammonium acrylate
Reactant of Route 3
Ammonium acrylate
Reactant of Route 4
Ammonium acrylate
Reactant of Route 5
Ammonium acrylate
Reactant of Route 6
Ammonium acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.